

OAT-2068: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: OAT-2068

Cat. No.: B609702

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This technical guide provides an in-depth overview of **OAT-2068**, a potent and selective inhibitor of mouse chitotriosidase (mCHIT1). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental evaluation of this compound.

Core Chemical Properties

OAT-2068, with a CAS number of 2221950-65-6, is a small molecule inhibitor designed for high selectivity towards mCHIT1.^[1] Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	2221950-65-6	[1]
Molecular Formula	C23H36ClN7	[1]
Molecular Weight	446.04 g/mol	[1]
IUPAC Name	3-(4-((2S,5S)-2-(4-Chlorobenzyl)-4-isobutyl-5-methylpiperazin-1-yl)piperidin-1-yl)-1H-1,2,4-triazol-5-amine	N/A
Appearance	Solid	N/A
Purity	>98% (commercially available)	N/A
Solubility	Soluble in DMSO	N/A

Mechanism of Action

OAT-2068 functions as a potent and selective inhibitor of chitotriosidase (CHIT1), an enzyme primarily expressed by activated macrophages.[2] CHIT1 is a member of the glycosyl hydrolase family 18 and is involved in the degradation of chitin, a polymer of N-acetylglucosamine.[3] Elevated levels of CHIT1 have been associated with various inflammatory and fibrotic diseases, making it a therapeutic target of interest.[2]

The primary mechanism of action of **OAT-2068** is the direct inhibition of the catalytic activity of mCHIT1.[1] This inhibition prevents the breakdown of chitin and is thought to modulate the inflammatory response mediated by macrophages.

In Vitro Activity

OAT-2068 has been demonstrated to be a highly potent inhibitor of mouse CHIT1 with an IC50 value of 29 nM.[1] It exhibits significant selectivity for mCHIT1 over mouse acidic mammalian chitinase (mAMCase), with a reported 143-fold selectivity.[1] The compound also shows activity against human chitinases, with IC50 values of 1300 nM for hCHIT1 and 67 nM for hAMCase.[1]

Experimental Protocol: In Vitro CHIT1 Enzymatic Assay

A fluorometric assay is typically used to determine the enzymatic activity of CHIT1 and the inhibitory potential of compounds like **OAT-2068**.

Materials:

- Recombinant mouse or human CHIT1
- Fluorogenic substrate (e.g., 4-methylumbelliferyl β -D-N,N'-diacetylchitobioside)
- Assay Buffer (e.g., 0.1 M citrate, 0.2 M phosphate, pH 5.2)
- **OAT-2068** (dissolved in DMSO)
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of **OAT-2068** in assay buffer.
- In a 96-well plate, add the CHIT1 enzyme to each well.
- Add the **OAT-2068** dilutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
- Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes).
- Initiate the reaction by adding the fluorogenic substrate to all wells.
- Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm at regular intervals.
- Calculate the rate of reaction for each concentration of **OAT-2068**.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Pharmacokinetic Profile

In vivo studies in female BALB/c mice have demonstrated that **OAT-2068** possesses a favorable pharmacokinetic profile.

Parameter	Intravenous (3 mg/kg)	Oral (10 mg/kg)	Reference
Tmax	N/A	0.5 h	[1]
T1/2	2.87 h	2.83 h	[1]
Plasma Clearance	1.71 L/h/kg	3.57 L/h/kg	[1]
Volume of Distribution (Vd)	4.6 L/kg	N/A	[1]
Bioavailability	N/A	61%	[1]

Experimental Protocol: Pharmacokinetic Study in Mice

Animal Model:

- Female BALB/c mice

Drug Administration:

- Intravenous (IV): A single dose of 3 mg/kg is administered via the tail vein.
- Oral (PO): A single dose of 10 mg/kg is administered by oral gavage.

Sample Collection:

- Blood samples are collected at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
- Plasma is separated by centrifugation.

Sample Analysis:

- Plasma concentrations of **OAT-2068** are quantified using a validated LC-MS/MS method.

Data Analysis:

- Pharmacokinetic parameters are calculated using non-compartmental analysis software.

Signaling Pathway and Experimental Workflow

While the direct target of **OAT-2068** is CHIT1, the downstream signaling consequences of this inhibition are a key area of research. The inhibition of CHIT1 in activated macrophages is expected to modulate their inflammatory phenotype. A simplified logical workflow for investigating the effects of **OAT-2068** is presented below.



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Logical workflow for the evaluation of **OAT-2068**.

Synthesis and Purification

Detailed, publicly available, step-by-step protocols for the chemical synthesis and purification of **OAT-2068** are limited. Researchers interested in obtaining this compound are advised to source it from commercial chemical suppliers. For those requiring custom synthesis, a retrosynthetic analysis would be necessary, likely involving the coupling of a protected piperidinyl-triazolamine intermediate with a suitably functionalized piperazine derivative. Purification would typically involve column chromatography followed by recrystallization or preparative HPLC to achieve high purity.

Conclusion

OAT-2068 is a valuable research tool for studying the role of chitotriosidase in various physiological and pathological processes. Its high potency and selectivity for mCHIT1, coupled

with its favorable pharmacokinetic profile, make it a suitable candidate for in vivo studies in mouse models of inflammatory and fibrotic diseases. Further research is warranted to fully elucidate the downstream signaling pathways affected by CHIT1 inhibition and to explore the full therapeutic potential of this compound.

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